4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid

Description

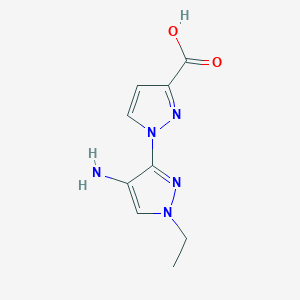

4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid is a heterocyclic compound featuring a bipyrazole core with an amino (-NH₂) group at the 4' position, an ethyl (-CH₂CH₃) substituent at the 1' position, and a carboxylic acid (-COOH) moiety at the 3-position. This structure combines hydrogen-bonding capabilities (via the amino and carboxylic acid groups) with hydrophobic interactions (via the ethyl group), making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-13-5-6(10)8(12-13)14-4-3-7(11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQCGQRDAQNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the use of sodium hydroxide (NaOH) and bromine (Br2) in a cooled aqueous solution to facilitate the formation of the bipyrazole structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in modifying the functional groups attached to the pyrazole rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

Medicinal Chemistry

AEBC has been explored for its potential as a therapeutic agent. Its structural similarity to other bioactive pyrazole derivatives makes it a candidate for various pharmacological activities:

- Anticancer Activity: Research indicates that bipyrazole derivatives exhibit cytotoxic effects against different cancer cell lines. AEBC has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Properties: Studies have demonstrated that AEBC can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. The compound's ability to modulate immune responses positions it as a candidate for further development in anti-inflammatory therapies .

Agricultural Chemistry

AEBC is also being investigated for its applications in agriculture, particularly as a plant growth regulator:

- Herbicidal Activity: Preliminary studies suggest that AEBC exhibits herbicidal properties, effectively controlling weed growth without adversely affecting crop yields. Its mechanism involves disrupting metabolic pathways in target plants, making it a valuable tool for sustainable agriculture .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of AEBC against various human cancer cell lines. The results indicated that AEBC significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Apoptosis induction |

Case Study 2: Anti-inflammatory Effects

In an investigation published in Bioorganic & Medicinal Chemistry Letters, AEBC was tested for its anti-inflammatory effects in vitro. The compound showed significant inhibition of TNF-alpha production in macrophages, suggesting its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .

| Treatment | TNF-alpha Inhibition (%) |

|---|---|

| Control | 0 |

| AEBC (10 µM) | 45 |

| AEBC (20 µM) | 70 |

Mechanism of Action

The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Amino and Carboxylic Acid Groups: The amino and carboxylic acid groups in this compound enable hydrogen bonding, a feature shared with 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid . These groups are critical for interactions with biological targets, such as kinases or inflammatory enzymes. Hydrophobic Substituents: The ethyl group in the target compound contrasts with bulkier substituents like trifluoromethylbenzyl () or biphenyl (). Smaller alkyl groups (e.g., ethyl) may improve solubility compared to aromatic substituents but reduce binding affinity in hydrophobic pockets .

Steric Hindrance: Bulky substituents (e.g., benzyl in ) may limit rotational freedom or block enzymatic degradation, but could also reduce target accessibility .

Pharmacological Implications Kinase Inhibition: The bipyrazole core in the target compound may mimic adenine in ATP, similar to pyrazolo[4,3-c]pyridin-4(5H)-ones (), suggesting utility in kinase inhibitor design . Tumor Targeting: While 1-aminocyclobutane[11C]carboxylic acid () is a tumor-seeking agent due to rapid clearance and low excretion, pyrazole-carboxylic acids may rely on structural mimicry or receptor interactions for targeted delivery .

Synthetic Versatility

- The lumping strategy () highlights that compounds with similar scaffolds (e.g., pyrazole-carboxylic acids) can be grouped for streamlined synthesis and reaction modeling. This approach may explain shared synthetic pathways among the analogs discussed .

Biological Activity

4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid is a heterocyclic compound characterized by its bipyrazole core and the presence of both amino and carboxylic acid functional groups. This unique structure positions it as a promising candidate for various applications in medicinal chemistry, materials science, and organic synthesis. The compound's molecular formula is with a molecular weight of 221.22 g/mol .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Cyclization of Precursors : Starting from ethyl hydrazine and ethyl acetoacetate, the reaction proceeds through condensation and cyclization under controlled conditions.

- Use of Sodium Hydroxide and Bromine : Another method involves using sodium hydroxide (NaOH) and bromine (Br2) in an aqueous solution to facilitate the formation of the bipyrazole structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and carboxylic acid groups enable the formation of hydrogen bonds and ionic interactions with enzymes and receptors. Additionally, the bipyrazole core can participate in π-π stacking interactions, enhancing binding affinity to target proteins. These interactions may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It can influence receptor activity, potentially altering physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of drug development for infectious diseases. The compound has been investigated for its effectiveness against various pathogens.

Case Studies

- Antimicrobial Efficacy :

- Synergistic Effects :

Antidiabetic Potential

The compound's biological activity also extends to potential antidiabetic effects. In vitro studies have shown that it may inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism:

| Enzyme | Action | Result |

|---|---|---|

| α-Amylase | Inhibition | Reduces glucose absorption |

| α-Glucosidase | Inhibition | Lowers postprandial blood glucose levels |

These mechanisms suggest that this compound could be a candidate for further research in diabetes management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or through cross-coupling reactions. For example, ethyl pyrazole-3-carboxylate derivatives (e.g., ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate) are synthesized using azido(trimethyl)silane and trifluoroacetic acid under controlled heating, achieving ~51% yield after purification via flash chromatography . Limitations include sensitivity to reaction conditions (e.g., temperature, solvent polarity) and the need for rigorous purification to remove byproducts.

Q. How can researchers optimize the purification of this compound to achieve >95% purity for pharmacological studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are effective. For example, silica gel-based flash chromatography with stepwise elution (0–30% ethyl acetate) resolved impurities in similar pyrazole derivatives, yielding >95% purity . Solubility in polar aprotic solvents (e.g., DMSO) should be assessed to avoid precipitation during purification.

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., ethyl group δ ~1.37 ppm, aromatic protons δ ~7.2–7.4 ppm) and carbonyl signals (δ ~162 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and amino groups (N–H stretch ~3300–3500 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₀N₄O₂: 207.0878) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions. For bipyrazole derivatives, hydrogen bonding between the carboxylic acid moiety and kinase ATP-binding pockets (e.g., residues Lys68/Glu91 in MAP kinases) has been simulated . Pharmacophore mapping should prioritize the amino and carboxyl groups as key hydrogen bond donors/acceptors.

Q. What structural modifications enhance the compound’s pharmacokinetic properties, and how are these validated?

- Methodological Answer :

- Modifications : Introducing fluorinated groups (e.g., replacing ethyl with trifluoromethyl) improves metabolic stability . Methylation of the amino group reduces renal clearance .

- Validation :

- LogP assays : Measure lipophilicity changes via shake-flask method.

- Microsomal stability tests : Incubate with liver microsomes to assess metabolic degradation .

Q. How do researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?

- Methodological Answer :

- Dose-response profiling : Test activity across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Off-target screening : Use kinase inhibitor panels (e.g., Eurofins KINOMEscan) to rule out non-specific binding .

- Structural analogs : Compare with bipyrazole-4,4'-dicarboxylic acid derivatives, which show consistent anti-proliferative activity in colorectal cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.